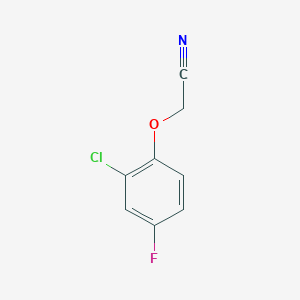

2-(2-Chloro-4-fluorophenoxy)acetonitrile

Description

Contextualization within Halogenated Aryloxyacetonitriles Research

Halogenated aryloxyacetonitriles are a class of organic compounds characterized by a halogen-substituted aromatic ring linked to an acetonitrile (B52724) moiety through an oxygen atom. The presence of halogens such as chlorine and fluorine significantly influences the electronic properties and reactivity of these molecules. Research into this class of compounds often explores their synthesis and their utility as intermediates in the preparation of more complex chemical structures.

The synthesis of aryloxyacetonitriles can be achieved through various methods, including the Williamson ether synthesis, which involves the reaction of a phenol (B47542) with a haloacetonitrile. For instance, the synthesis of aryloxyacetamides, which are closely related to aryloxyacetonitriles, can be accomplished by the hydration of the nitrile group. chemicalbook.com Traditional methods for creating these structures often involve the etherification of a phenol with chloroacetamide in a polar organic solvent. chemicalbook.com

Significance as a Synthetic Precursor in Advanced Organic Synthesis

The structure of 2-(2-chloro-4-fluorophenoxy)acetonitrile makes it a valuable precursor in organic synthesis. The nitrile group can undergo a variety of chemical transformations, including hydrolysis to carboxylic acids or amides, and reduction to amines. These transformations allow for the introduction of diverse functional groups, making it a versatile building block for the synthesis of more complex molecules.

While direct research on the applications of this compound is not extensively documented in publicly available literature, the utility of structurally similar compounds provides insight into its potential roles. For example, related chlorophenoxy derivatives serve as key intermediates in the production of agrochemicals. One notable example is the use of 2-chloro-4-(4-chlorophenoxy)acetophenone in the synthesis of the fungicide difenoconazole (B1670550). google.com This suggests that this compound could similarly be investigated as a precursor for novel agrochemicals or pharmaceuticals.

The synthesis of related compounds, such as 2-chloro-4-fluorobenzoic acid from 2-chloro-4-aminobenzonitrile, highlights established synthetic pathways for modifying such halogenated aromatic structures. nih.gov These methods, which can involve diazotization followed by hydrolysis, are fundamental in organic synthesis for the creation of functionalized aromatic compounds. nih.gov

Overview of Research Trajectories Involving this compound

Current research trajectories involving compounds like this compound are primarily directed toward their application as intermediates in the synthesis of bioactive molecules. The field of agrochemical research, in particular, has shown significant interest in phenoxyacetic acid derivatives, a class of compounds to which the hydrolysis product of this compound would belong. nih.gov

The development of novel synthetic methods is another key area of research. For instance, studies on the nickel-catalyzed domino reactions of α-aryloxyacetonitriles with arylboronic acids to produce 2-aroylbenzo[b]furans demonstrate the ongoing efforts to discover new transformations for this class of compounds. scbt.com Such research expands the synthetic toolbox available to chemists and opens up new possibilities for the utilization of aryloxyacetonitriles as precursors. Furthermore, the development of environmentally friendly synthetic protocols, such as the synthesis of aryloxyacetamides in water, is an active area of investigation. chemicalbook.com

While specific research focused solely on this compound is limited in the public domain, its structural motifs are present in compounds of significant interest in medicinal and agricultural chemistry. Future research is likely to explore the potential of this and other halogenated aryloxyacetonitriles as building blocks for new chemical entities with valuable biological activities.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloro-4-fluorophenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFNO/c9-7-5-6(10)1-2-8(7)12-4-3-11/h1-2,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRIVDXCDEBCNTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00639995 | |

| Record name | (2-Chloro-4-fluorophenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00639995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24115-19-3 | |

| Record name | (2-Chloro-4-fluorophenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00639995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Chloro 4 Fluorophenoxy Acetonitrile

Established Synthetic Routes to 2-(2-Chloro-4-fluorophenoxy)acetonitrile

The foundational methods for synthesizing the target compound rely on classical reactions that are widely used in organic chemistry for creating ether linkages.

While nucleophilic aromatic substitution (SNAr) is a powerful method for forming aryl ethers, it is generally less direct for the synthesis of this compound starting from 2-chloro-4-fluorophenol (B157789). A typical SNAr reaction involves the attack of a nucleophile on an aromatic ring that is activated by strongly electron-withdrawing groups (such as nitro groups) at the ortho or para positions to a suitable leaving group (like a halogen). In the context of this synthesis, a hypothetical SNAr pathway would involve a di-halogenated benzene (B151609) derivative reacting with a cyanide source, which is a more complex and less common approach than etherification.

The more pertinent application of nucleophilic substitution in this synthesis is not on the aromatic ring itself, but rather the SN2 reaction involving the phenoxide ion, as detailed in the following section.

The most established and practical route for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of the sodium or potassium salt of 2-chloro-4-fluorophenol (the nucleophile) with a haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile (B46782) (the electrophile).

The first step in this process is the deprotonation of the phenolic hydroxyl group of 2-chloro-4-fluorophenol using a suitable base to form the more nucleophilic phenoxide anion. Common bases for this transformation include potassium carbonate (K2CO3), sodium hydroxide (B78521) (NaOH), or sodium hydride (NaH). The reaction is typically carried out in a polar aprotic solvent, such as acetone, acetonitrile (B52724), or dimethylformamide (DMF), which can solvate the cation without interfering with the nucleophile.

Once the phenoxide is formed, the haloacetonitrile is added. The phenoxide ion then displaces the halide ion from the haloacetonitrile in a classic SN2 reaction to form the desired ether linkage.

Reaction Scheme:

Step 1: Formation of the phenoxide from 2-chloro-4-fluorophenol. Step 2: Nucleophilic attack of the phenoxide on haloacetonitrile (X = Cl or Br) to yield this compound.

The synthesis of the key precursor, 2-chloro-4-fluorophenol, is well-documented and can be achieved by the direct chlorination of 4-fluorophenol (B42351) using agents like chlorine gas or sulfuryl chloride. google.comgoogle.com Patents describe processes that can achieve high selectivity and yield for the desired 2-chloro isomer by controlling reaction conditions, such as temperature and the use of a two-layer aqueous system to sequester the generated HCl. google.com The other reactant, chloroacetonitrile, is commercially available and can be synthesized by the dehydration of chloroacetamide. orgsyn.orgwikipedia.org

| Reactant | CAS Number | Role | Source/Synthesis |

|---|---|---|---|

| 2-Chloro-4-fluorophenol | 1996-41-4 | Nucleophile Precursor | Synthesized via chlorination of 4-fluorophenol. google.comgoogle.comchemicalbook.com |

| Chloroacetonitrile | 107-14-2 | Electrophile | Commercially available; synthesized from chloroacetamide. orgsyn.orgcymitquimica.com |

| Bromoacetonitrile | 590-17-0 | Electrophile (Alternative) | Can be prepared from chloroacetonitrile. patsnap.com |

| Potassium Carbonate | 584-08-7 | Base | Standard laboratory reagent. |

| Acetonitrile | 75-05-8 | Solvent | Standard laboratory solvent. |

Advanced Synthetic Modifications and Process Intensification

To improve the efficiency, safety, and environmental footprint of the synthesis, modern chemical principles are applied. These include the use of advanced catalytic systems and the integration of sustainable practices.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of producing this compound, several strategies can be employed:

Atom Economy: The Williamson ether synthesis is inherently atom-economical, with the main byproduct being a simple inorganic salt (e.g., KCl or NaCl).

Solvent Selection: Prioritizing greener solvents is crucial. While DMF is effective, its toxicity profile is a concern. Replacing it with solvents like acetone, acetonitrile, or even exploring solvent-free conditions can significantly improve the sustainability of the process. Acetonitrile, which can also serve as a reactant source in some syntheses, is often considered a favorable choice. googleapis.com

Energy Efficiency: Utilizing catalytic systems like PTC can lower the activation energy of the reaction, reducing the need for high temperatures and thus conserving energy.

Waste Reduction: The synthesis of the 2-chloro-4-fluorophenol precursor has been optimized to be highly selective, which minimizes the formation of chlorinated byproducts and reduces waste. google.com

Analytical Methodologies for Purity Assessment and Reaction Monitoring in Research Synthesis

Rigorous analytical control is essential to ensure the successful synthesis and purification of this compound. A combination of chromatographic and spectroscopic techniques is employed for both in-process monitoring and final product quality control.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary tool for monitoring the reaction's progress. It can effectively separate the volatile starting materials (2-chloro-4-fluorophenol, haloacetonitrile) from the higher-boiling point product. The mass spectrometer provides structural information, confirming the identity of the product and detecting any byproducts. Specific GC methods have been developed for analyzing related haloacetonitriles. patsnap.com

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the final product. A reversed-phase column (e.g., C18) with a mobile phase typically consisting of a mixture of acetonitrile and water or methanol (B129727) and water would be used to separate the target compound from any non-volatile impurities. A UV detector is suitable as the aromatic ring provides strong chromophores. HPLC has been cited as a key purity analysis tool in patents for similar nitrile-containing aromatic compounds. googleapis.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR spectroscopy are indispensable for unambiguous structure elucidation of the final product. 1H NMR would confirm the presence of the aromatic and methylene (B1212753) protons, while 13C NMR would identify all unique carbon atoms. 19F NMR is particularly useful for confirming the presence and chemical environment of the fluorine atom on the phenyl ring.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to quickly verify the functional groups present in the molecule. Key absorbances would include the characteristic nitrile (C≡N) stretch (around 2250 cm-1) and the aryl ether (C-O-C) stretches.

| Technique | Purpose | Key Information Provided |

|---|---|---|

| GC-MS | Reaction Monitoring, Impurity Profiling | Separation of volatile components, molecular weight, and fragmentation patterns. |

| HPLC | Purity Assessment | Quantitative determination of product purity and separation from non-volatile impurities. |

| NMR (1H, 13C, 19F) | Structural Elucidation | Definitive confirmation of chemical structure and connectivity. |

| IR Spectroscopy | Functional Group Analysis | Presence of key functional groups like C≡N and C-O-C. |

Reactivity and Mechanistic Investigations of 2 2 Chloro 4 Fluorophenoxy Acetonitrile

Transformation Pathways of the Acetonitrile (B52724) Moiety

The acetonitrile group (–CH₂CN) is a versatile functional handle that can undergo a variety of transformations, including hydrolysis, amidation, reduction, and cycloaddition reactions. These reactions provide access to carboxylic acids, amides, primary amines, and various heterocyclic systems, respectively.

The hydrolysis of nitriles is a fundamental transformation that typically proceeds under acidic or basic conditions to yield carboxylic acids or amides as intermediates. youtube.com

Under acidic conditions, the reaction is initiated by protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. Subsequent nucleophilic attack by water leads to the formation of an imidic acid tautomer, which then isomerizes to an amide. Further hydrolysis of the amide, also under acidic conditions, yields the corresponding carboxylic acid, 2-(2-chloro-4-fluorophenoxy)acetic acid, and an ammonium (B1175870) ion. youtube.com

Basic hydrolysis, on the other hand, involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which, as in the acidic pathway, tautomerizes to the amide, 2-(2-chloro-4-fluorophenoxy)acetamide. If the reaction conditions are harsh enough (e.g., high temperature and concentrated base), the amide can be further hydrolyzed to the carboxylate salt, which upon acidic workup gives the carboxylic acid. youtube.com Milder basic conditions can sometimes be employed to selectively stop the reaction at the amide stage. youtube.com

A related reaction is the direct synthesis of amides from the nitrile. For instance, the reaction of 2-(2-chloro-4-fluorophenoxy)acetonitrile with a suitable amine in the presence of a catalyst can lead to the formation of N-substituted amides. An example is the synthesis of 2-(2-Chloro-4-fluorophenoxy)-N-methylacetamide, which can be prepared through the nucleophilic substitution of 2-chloro-4-fluorophenol (B157789) with N-methyl-2-chloroacetamide. While this is not a direct transformation of the nitrile, it highlights the accessibility of related amide structures.

Table 1: Hydrolysis and Amidation of this compound

| Reaction | Reagents and Conditions | Product |

| Acidic Hydrolysis | H₃O⁺, heat | 2-(2-Chloro-4-fluorophenoxy)acetic acid |

| Basic Hydrolysis | 1. NaOH, H₂O, heat; 2. H₃O⁺ | 2-(2-Chloro-4-fluorophenoxy)acetic acid |

| Partial Hydrolysis (Amidation) | Mild basic conditions (e.g., H₂O₂, base) | 2-(2-Chloro-4-fluorophenoxy)acetamide |

The nitrile group can be readily reduced to a primary amine, providing a valuable route to 2-(2-chloro-4-fluorophenoxy)ethanamine. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Lithium aluminum hydride is a potent source of hydride ions (H⁻) and is highly effective in reducing nitriles. youtube.comyoutube.com The reaction mechanism involves the nucleophilic attack of hydride on the electrophilic carbon of the nitrile, followed by successive hydride transfers. An acidic workup is then required to protonate the resulting aminoaluminate complex to afford the primary amine. youtube.com Due to the high reactivity of LiAlH₄, the reaction must be carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). youtube.com

Catalytic hydrogenation offers a milder alternative for nitrile reduction. This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). The reaction is typically performed in a solvent like ethanol (B145695) or acetic acid, often under pressure.

Table 2: Reduction of this compound

| Reaction | Reagents and Conditions | Product |

| Hydride Reduction | 1. LiAlH₄, THF or Et₂O; 2. H₃O⁺ workup | 2-(2-Chloro-4-fluorophenoxy)ethanamine |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ or Raney Ni, EtOH or AcOH | 2-(2-Chloro-4-fluorophenoxy)ethanamine |

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, serving as a dipolarophile or a dienophile, to construct various heterocyclic rings. wikipedia.orglibretexts.org These reactions are powerful tools in synthetic organic chemistry for building molecular complexity in a convergent manner. libretexts.org

For example, [3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, can occur between the nitrile and a 1,3-dipole, such as an azide (B81097) or a nitrone, to yield five-membered heterocycles. libretexts.orguchicago.edu The reaction with an azide, for instance, would produce a tetrazole derivative, a common structural motif in medicinal chemistry.

While less common, nitriles can also participate as the 2π component in [4+2] cycloadditions (Diels-Alder reactions) with electron-rich dienes, leading to the formation of six-membered nitrogen-containing heterocycles. libretexts.org The feasibility of such reactions with this compound would depend on the electronic nature of the diene and the reaction conditions.

Table 3: Potential Cycloaddition Reactions of this compound

| Reaction Type | Reactant | Product Type |

| [3+2] Cycloaddition | Azide (e.g., NaN₃) | Tetrazole derivative |

| [3+2] Cycloaddition | Nitrone | Dihydrooxadiazole derivative |

| [4+2] Cycloaddition | Electron-rich diene | Dihydropyridine derivative |

Chemical Reactivity of the Halogenated Aromatic Ring

The 2-chloro-4-fluorophenyl ring in the title compound presents opportunities for functionalization through reactions such as nucleophilic aromatic substitution and directed metalation. The presence of two different halogen atoms and the ether linkage influences the regioselectivity of these transformations.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.org In this compound, the phenoxyacetonitrile (B46853) group itself has an electron-withdrawing character, which can facilitate SNAr reactions. The reaction generally proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov

The relative reactivity of the two halogen atoms, chlorine and fluorine, in an SNAr reaction is an important consideration. Generally, fluorine is a better leaving group than chlorine in SNAr reactions because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon more susceptible to nucleophilic attack. ebyu.edu.tr This is often the rate-determining step of the reaction. Therefore, nucleophilic attack is more likely to occur at the carbon bearing the fluorine atom (C-4 position). However, the regioselectivity can also be influenced by the nature of the nucleophile and the reaction conditions.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org This reaction involves the deprotonation of an aromatic C-H bond that is ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. baranlab.orguwindsor.ca The DMG coordinates to the lithium atom, directing the deprotonation to the adjacent position. wikipedia.org The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of substituents. baranlab.org

In the case of this compound, the ether oxygen of the phenoxy group can act as a directing group. acs.org This would direct the lithiation to one of the ortho positions. However, the presence of the chlorine atom at one of the ortho positions (C-2) leaves the C-6 position as the most likely site for deprotonation. The resulting lithiated species could then react with an electrophile (E⁺) to yield a 6-substituted derivative. The chloro and fluoro substituents also have a modest directing effect. organic-chemistry.org The interplay of these directing groups would ultimately determine the outcome of the reaction. The N-cumylsulfonamide group is a powerful DMG that has been used to facilitate DoM reactions. nih.gov

Table 4: Potential Directed ortho-Metalation of this compound

| Directing Group | Proposed Site of Metalation | Reagents | Subsequent Electrophile (E⁺) | Product Type |

| Phenoxy Ether | C-6 | 1. n-BuLi or s-BuLi, THF, -78 °C | 2. E⁺ (e.g., CO₂, I₂, RCHO) | 6-Substituted derivative |

Transition Metal-Catalyzed Cross-Coupling Reactions at Halogenated Sites (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The chloro-substituted aromatic ring of this compound is a potential site for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the aryl chloride in such reactions is influenced by the electronic effects of the other substituents on the ring.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. For this compound, a Suzuki-Miyaura coupling at the chloro position would lead to the formation of a new carbon-carbon bond. A patent for the preparation of androgen receptor antagonists describes a Suzuki reaction involving 4-bromo-2-chlorobenzonitrile, a structurally related compound, which successfully undergoes coupling at the bromine position. google.com This suggests that the chloro-substituent on a similar ring system can be a site for such reactions, although it is generally less reactive than a bromo-substituent.

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. fishersci.cascbt.comnih.govorgsyn.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. fishersci.ca The application of Sonogashira coupling to synthesize complex molecules is widespread due to the mild reaction conditions often employed. fishersci.caresearchgate.net While no specific examples with this compound are found, the chloro-substituent could potentially undergo this reaction to introduce an alkyne moiety.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. It is a versatile method for the synthesis of anilines and other arylamines. patsnap.com The chloro-group on this compound could serve as a handle for the introduction of various nitrogen-containing functional groups via Buchwald-Hartwig amination.

Below is a hypothetical data table illustrating the potential outcomes of such cross-coupling reactions with this compound, based on general principles of these reactions.

Table 1: Hypothetical Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Hypothetical Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-(4-Fluoro-2-phenylphenoxy)acetonitrile |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 2-(4-Fluoro-2-(phenylethynyl)phenoxy)acetonitrile |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃/XPhos | NaOt-Bu | Toluene | 2-(4-Fluoro-2-(phenylamino)phenoxy)acetonitrile |

Note: This table is illustrative and does not represent actual experimental data.

Elucidation of Reaction Mechanisms and Intermediates

The elucidation of reaction mechanisms is crucial for understanding and optimizing chemical transformations. For a molecule like this compound, mechanistic studies would focus on understanding the pathways of its reactions, including the identification of transient intermediates.

Kinetic and Thermodynamic Parameters of Key Transformations

Kinetic studies provide quantitative information about the rates of chemical reactions, while thermodynamic studies offer insight into the energy changes that occur. For the cross-coupling reactions of this compound, determining kinetic parameters such as reaction order, rate constants, and activation energies would be essential for optimizing reaction conditions.

For instance, in a kinetic study of a hypothetical reaction, one might measure the rate of consumption of the starting material or the formation of the product over time under various conditions. Computational studies, such as Density Functional Theory (DFT), can also be employed to calculate the thermodynamic parameters of reaction pathways, including the relative energies of reactants, transition states, and products. nih.gov

The following table illustrates the type of data that could be generated from a kinetic study of a hypothetical reaction of this compound.

Table 2: Illustrative Kinetic Data for a Hypothetical Reaction of this compound

| Parameter | Value |

| Reaction Order | First-order |

| Rate Constant (k) at 298 K | 1.5 x 10⁻⁴ s⁻¹ |

| Activation Energy (Ea) | 85 kJ/mol |

| Enthalpy of Reaction (ΔH) | -45 kJ/mol |

| Gibbs Free Energy of Reaction (ΔG) | -60 kJ/mol |

Note: This table is for illustrative purposes only and is not based on experimental data for this specific compound.

Spectroscopic Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are key to confirming a proposed reaction mechanism. Various spectroscopic techniques can be utilized for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR experiments can sometimes allow for the detection and structural elucidation of otherwise transient intermediates.

Infrared (IR) and UV-Vis Spectroscopy: In situ monitoring of reactions using IR or UV-Vis spectroscopy can reveal the formation and decay of intermediate species that have distinct spectroscopic signatures. nih.gov

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for detecting charged intermediates in a reaction mixture. nih.gov

For the transition metal-catalyzed reactions of this compound, one would expect to observe intermediates such as oxidative addition complexes, where the palladium catalyst has inserted into the carbon-chlorine bond. Spectroscopic characterization would be essential to confirm the structure of such species.

Table 3: Spectroscopic Techniques for Intermediate Characterization

| Spectroscopic Method | Potential Application |

| ¹⁹F NMR | To monitor changes in the electronic environment of the fluorine atom during the reaction. |

| ³¹P NMR | To characterize phosphine-ligated palladium intermediates. |

| In situ IR Spectroscopy | To detect the formation of new functional groups in the intermediate or product. |

| ESI-MS | To identify the mass-to-charge ratio of cationic palladium intermediates. |

Advanced Applications of 2 2 Chloro 4 Fluorophenoxy Acetonitrile in Complex Organic Synthesis

Building Block for Heterocyclic Compound Synthesis

The aryloxyacetonitrile scaffold is a recognized precursor for various heterocyclic systems. The nitrile group can undergo cyclization reactions, while the phenoxy portion provides a stable aromatic core that can be further functionalized.

Indole (B1671886) Synthesis: The Fischer indole synthesis is a cornerstone for indole formation, typically involving the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgyoutube.com For 2-(2-chloro-4-fluorophenoxy)acetonitrile to be utilized in a Fischer-type synthesis, it would likely need to be chemically modified first to introduce a suitable carbonyl or hydrazine-reactive functional group. A hypothetical pathway could involve the reduction of the nitrile to an aldehyde, which could then react with a substituted phenylhydrazine. However, direct applications of aryloxyacetonitriles in this specific named reaction are not widely reported. Alternative strategies for indole synthesis exist, some utilizing different starting materials that could potentially be derived from this compound. nih.govorganic-chemistry.org

Quinoline (B57606) Synthesis: Numerous methods exist for quinoline synthesis, including the Skraup, Doebner-von Miller, and Friedländer syntheses. pharmaguideline.comiipseries.orgnih.gov These methods often rely on the condensation of anilines with α,β-unsaturated carbonyl compounds or related precursors. Similar to indole synthesis, the direct use of this compound is not a standard approach. A multi-step conversion would be necessary to transform the aryloxyacetonitrile into a suitable precursor for these classical quinoline syntheses. For instance, hydrolysis of the nitrile to a carboxylic acid, followed by further functional group interconversions, could lead to a molecule capable of participating in a quinoline-forming cyclization.

Furan (B31954) Synthesis: The Paal-Knorr furan synthesis is a prominent method that involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. pharmaguideline.comresearchgate.netorganic-chemistry.org To employ this compound in this context, it would need to be converted into a 1,4-dicarbonyl-containing intermediate. A nickel-catalyzed domino reaction of α-aryloxyacetonitriles with arylboronic acids has been reported to yield 2-aroylbenzo[b]furans, suggesting a potential, albeit indirect, route from similar starting materials. acs.org

Thiophene (B33073) Synthesis: The Gewald aminothiophene synthesis and the Paal-Knorr thiophene synthesis are common methods for constructing the thiophene ring. pharmaguideline.comorganic-chemistry.orgorganic-chemistry.orgslideshare.net The Gewald reaction, for example, utilizes an α-cyano ester or related activated nitrile, which could theoretically be derived from this compound. This would involve the condensation with a ketone or aldehyde in the presence of elemental sulfur and a base.

A hypothetical reaction scheme for a Gewald-type synthesis is presented below:

| Reactant 1 | Reactant 2 | Reagents | Product Class |

| This compound | Ketone/Aldehyde | Elemental Sulfur, Base (e.g., Morpholine) | Substituted Aminothiophene |

Precursor for Advanced Aromatic and Biaryl Systems

The chloro- and fluoro-substituents on the phenyl ring of this compound make it a potential candidate for cross-coupling reactions to form more complex aromatic systems.

The synthesis of biaryl compounds is frequently achieved through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. organic-chemistry.orgnih.gov The chlorine atom on the phenyl ring of this compound could potentially serve as a handle for such a reaction, coupling with an arylboronic acid or ester in the presence of a palladium catalyst. This would lead to the formation of a biaryl structure, with the fluorophenoxyacetonitrile moiety remaining for further functionalization.

A representative Suzuki-Miyaura cross-coupling reaction is outlined in the following table:

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Product Class |

| This compound | Arylboronic Acid | Palladium Catalyst (e.g., Pd(PPh₃)₄), Base | Substituted Biaryloxacetonitrile |

The construction of polycyclic aromatic hydrocarbons (PAHs) often involves annulation strategies, where additional rings are fused onto an existing aromatic system. While direct application of this compound in well-known PAH syntheses is not documented, it could serve as a starting point for creating a more complex precursor. For example, the biaryl product from a Suzuki coupling could undergo intramolecular cyclization reactions to form a polycyclic system, although this would likely require several synthetic steps.

Strategies for Convergent and Divergent Synthesis Utilizing this compound

Convergent Synthesis: In a convergent approach, complex molecules are assembled from several individually prepared fragments. This compound could be elaborated into a more complex fragment, which is then coupled with another fragment in the final stages of a synthesis. For example, the nitrile could be hydrolyzed to a carboxylic acid, which is then coupled with a complex amine to form an amide bond, a common strategy in the synthesis of pharmaceuticals and other bioactive molecules.

Divergent Synthesis: A divergent synthesis strategy involves the creation of a library of related compounds from a common intermediate. The multiple functional groups on this compound—the chloro, fluoro, and nitrile groups—offer several points for diversification. The chlorine can be used for cross-coupling reactions, the nitrile can be converted into various other functional groups (e.g., amine, carboxylic acid, tetrazole), and the fluorine atom can influence the electronic properties of the molecule or serve as a site for nucleophilic aromatic substitution under specific conditions. This allows for the generation of a diverse set of analogues from a single starting material.

Scalability and Process Chemistry Considerations for Derived Compounds

The successful transition of a synthetic route from laboratory-scale to industrial production is a critical aspect of modern chemical manufacturing. For compounds derived from this compound, which are often key intermediates in the synthesis of high-value products like agrochemicals and pharmaceuticals, scalability and process chemistry are of paramount importance. The primary goals in scaling up the production of these derivatives are to ensure safety, minimize environmental impact, reduce costs, and maintain or improve product purity and yield.

Key considerations in the process chemistry of derivatives of this compound include the choice of reagents and catalysts, reaction conditions, solvent selection and recovery, and purification methods. For instance, in the synthesis of complex molecules, expensive catalysts or hazardous reagents that are manageable on a small scale may become economically or environmentally unfeasible for large-scale production. Therefore, process development often focuses on replacing such substances with more sustainable and cost-effective alternatives.

A significant challenge in scaling up reactions involving substituted phenoxyacetonitriles is managing reaction exotherms and ensuring efficient mixing to maintain consistent product quality. The choice of reactor design and agitation becomes critical. Furthermore, the isolation and purification of the final product must be robust and scalable. Techniques such as crystallization and distillation are often preferred over chromatographic methods, which are generally not practical for large quantities.

An illustrative example of process optimization can be found in the synthesis of structurally related compounds, such as certain substituted benzonitriles used in the pharmaceutical industry. In the preparation of an androgen receptor antagonist, process chemists have focused on developing a scalable and efficient synthesis. This includes the use of a palladium acetate (B1210297) catalyst with a phosphine (B1218219) ligand in an acetonitrile-water solvent system, which allows for effective reaction control and product isolation. The purification of the intermediate is achieved through a carefully controlled crystallization process, which involves the addition of water to the acetonitrile (B52724) phase to precipitate the product, followed by washing and drying. This method is designed to be reproducible on a large scale, ensuring high purity of the final compound.

Another relevant example from the broader field of substituted phenoxy ketones is the purification of 2-chloro-4-(4-chlorophenoxy)acetophenone. In one patented method, the crude product is purified via high-temperature vacuum distillation. This technique is particularly suitable for large-scale operations as it allows for the efficient separation of the desired product from isomers and other impurities. The subsequent crystallization of the distilled product further enhances its purity.

The table below outlines some of the key process parameters that are considered when scaling up the synthesis of compounds structurally related to derivatives of this compound, based on insights from patent literature.

| Parameter | Laboratory Scale Consideration | Industrial Scale Consideration | Rationale for Change |

| Catalyst | Noble metal catalysts (e.g., Palladium) may be used for high efficiency. | Focus on catalyst loading optimization, recovery, and use of less expensive base metal catalysts if possible. | Cost reduction and sustainability. |

| Solvent | A wide range of solvents may be used. | Selection of solvents with favorable safety profiles, ease of recovery, and low environmental impact. Use of biphasic systems (e.g., acetonitrile-water) to simplify workup. | Safety, cost, and environmental regulations. |

| Purification | Chromatography is common. | Crystallization, distillation, and filtration are preferred. | Scalability and cost-effectiveness. |

| Reagents | Use of highly reactive but potentially hazardous reagents (e.g., strong bases). | Use of safer, more stable, and less expensive alternatives. | Enhanced safety and reduced cost. |

| Temperature | Precise temperature control is easier to maintain. | Management of exotherms through reactor design and controlled addition of reagents is critical. | Safety and product consistency. |

The following table provides a more detailed look at the purification process for a related compound, highlighting the specific conditions used in a large-scale process.

| Step | Parameter | Value | Purpose |

| Distillation | Temperature | 150-260°C | To separate the product from isomers and other high-boiling impurities. |

| Pressure | 2.66 x 10-2 to 5.0 x 10-2 mPa | To enable distillation at a lower temperature, preventing product degradation. | |

| Crystallization | Solvent | Petroleum ether or cyclohexane | To induce the crystallization of the purified product. |

| Final Purity | >96% | To meet the quality specifications for the final product. |

Contributions of 2 2 Chloro 4 Fluorophenoxy Acetonitrile to Medicinal Chemistry and Drug Discovery

Utility as a Scaffold for Pharmaceutical Intermediates

The term "scaffold" in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. 2-(2-Chloro-4-fluorophenoxy)acetonitrile serves as an exemplary scaffold due to its inherent reactivity and the desirable features of its substituted phenoxy ring.

While direct, large-scale synthesis of globally marketed APIs from this compound is not prominently documented in publicly available literature, its structural motifs are present in various pharmacologically active compounds, suggesting its role as a key intermediate in their synthesis. For instance, related phenoxyacetonitrile (B46853) derivatives are utilized in the preparation of complex molecules. The nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, or amides, which are common in APIs. For example, the hydrolysis of the nitrile group can yield a carboxylic acid, a crucial step in the synthesis of many drugs.

The synthesis of various heterocyclic compounds, which are prevalent in many drug classes, can be initiated from phenoxyacetonitrile scaffolds. bohrium.com The presence of the chloro and fluoro substituents on the phenyl ring can enhance the biological activity and pharmacokinetic profile of the final API.

In the process of drug discovery, lead optimization is a critical phase where an initial "hit" compound with some desired biological activity is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. The 2-chloro-4-fluorophenoxy moiety is a valuable component in this process. The specific placement of the halogen atoms can influence the compound's interaction with its biological target.

The synthesis of analogues, or a series of related compounds, is a standard strategy in lead optimization. By systematically modifying the structure of a lead compound containing the this compound scaffold, medicinal chemists can explore the structure-activity relationship (SAR) and identify the most promising drug candidates.

Design and Synthesis of Pharmacologically Relevant Derivatives

The inherent reactivity of the nitrile group and the potential for substitution on the aromatic ring make this compound a versatile starting material for creating novel derivatives with a wide range of potential pharmacological activities.

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. mans.edu.eg The this compound framework allows for systematic modifications to probe these relationships. For example, the chlorine and fluorine atoms can be moved to different positions on the phenyl ring, or replaced with other functional groups, to observe the effect on biological activity.

In a study of 2-anilinophenylacetic acids, analogues of the nonsteroidal anti-inflammatory drug (NSAID) diclofenac, it was found that halogen or alkyl substituents in the ortho positions of the anilino ring were associated with optimal activity. researchgate.net While not directly involving this compound, this highlights the importance of the substitution pattern on the phenyl ring in determining the pharmacological properties of a compound.

The derivatives of this compound have the potential to interact with a variety of biological targets, including enzymes and receptors. For instance, related phenoxy-containing scaffolds have been investigated for their activity as benzodiazepine (B76468) receptor agonists. nih.gov In one study, new derivatives of 2-[2-(2-chlorophenoxy)phenyl]-1,3,4-oxadiazole were synthesized and showed anticonvulsant activity, suggesting their interaction with benzodiazepine receptors. nih.gov

Furthermore, the structural motif of a substituted chloro-phenyl group is found in inhibitors of fibroblast activation protein (FAP), a serine protease implicated in various diseases. nih.gov This suggests that derivatives of this compound could be designed to target similar enzymes.

Patented Applications and Industrial Relevance of this compound

The industrial relevance of a chemical compound is often reflected in its patented applications. While patents specifically claiming the direct use of this compound (CAS 24115-19-3) in the synthesis of a marketed drug are not readily found in the public domain, patents for related compounds highlight the importance of this chemical class.

For example, a patent for the preparation of androgen receptor antagonists describes the synthesis of 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile, a compound with a similar substitution pattern on the benzene (B151609) ring, as a key intermediate. googleapis.com Another patent details the synthesis of 2-[2-[4-[(4-chlorophenyl) phenylmethyl]-1-piperazinyl]ethoxy]-acetonitrile, a phenoxyacetonitrile derivative used in the preparation of the antihistamine cetirizine (B192768). google.com Fluoroacetonitrile, a related compound, is described as a valuable pharmaceutical intermediate in another patent. google.com

These examples, while not directly involving this compound, underscore the industrial utility of the phenoxyacetonitrile scaffold and the importance of halogenated phenyl groups in the design of commercially valuable pharmaceuticals. The commercial availability of this compound from various chemical suppliers further indicates its utility as a building block in research and development within the pharmaceutical and fine chemical industries. scbt.comchemicalbook.combldpharm.comfishersci.ca

Analysis of the Patent Landscape for Derivatives and Synthetic Routes

An analysis of the patent landscape reveals that while direct patenting of this compound itself is not the primary focus, its structural motifs are prevalent in a variety of patented compounds. The innovation lies in the development of derivatives and novel synthetic methodologies that utilize this and structurally similar intermediates.

Patents in the field often revolve around the synthesis of heterocyclic compounds, which are known to exhibit a wide range of biological activities. For instance, multicomponent reactions (MCRs) have been highlighted in recent patent literature as an efficient method for creating diverse libraries of compounds for therapeutic screening. This approach allows for the one-pot synthesis of complex molecules, and intermediates with the 2-(2-chloro-4-fluorophenoxy) moiety could potentially be integrated into such synthetic strategies. nih.gov

The patent literature also describes synthetic methods for related structures, such as α-chloro-4-fluorophenyl benzyl (B1604629) ketones, which are key intermediates in medicinal chemistry. These patents detail the challenges in controlling chlorination and the development of novel routes to improve yield and reduce by-products, indicating an active area of research in optimizing the synthesis of halogenated phenyl derivatives. google.com

Furthermore, patents related to the synthesis of pharmaceutical intermediates often claim novel processes that improve efficiency and reduce environmental impact. For example, methods for synthesizing various substituted acetonitriles and their derivatives are continuously being developed, reflecting the importance of these building blocks in the pharmaceutical industry. google.com

Role in Commercial Synthetic Processes for Medicinal Agents

The utility of halogenated acetonitriles as intermediates is well-documented in the synthesis of active pharmaceutical ingredients (APIs). Acetonitrile (B52724) and its derivatives are widely used as reagents and solvents in the pharmaceutical industry due to their versatile reactivity. bldpharm.commarketresearchfuture.com

While specific commercial drugs directly synthesized from this compound are not prominently disclosed in publicly available literature, the structural components of this molecule are found in various therapeutic agents. For example, the chloro- and fluoro-substituted phenyl ring is a common feature in many drugs.

The synthesis of the broad-spectrum de-worming medicine, closantel (B1026) sodium, involves a key intermediate, 2-(4-amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile, highlighting the importance of substituted phenylacetonitrile (B145931) scaffolds in veterinary medicine. google.com Similarly, the synthesis of the antihistamine cetirizine involves a piperazine (B1678402) derivative reacted with a chloroethoxy acetonitrile moiety, showcasing the application of related acetonitrile intermediates in drug manufacturing. google.com

The agrochemical industry also utilizes similar building blocks. For instance, the fungicide difenoconazole (B1670550) is synthesized from an intermediate known as 3,4'-dichloro phenylene ether ketone, which bears resemblance to the core structure of this compound. google.com This underscores the broader applicability of such halogenated aromatic compounds in the development of commercially valuable chemicals.

Computational and Theoretical Investigations of 2 2 Chloro 4 Fluorophenoxy Acetonitrile and Its Derivatives

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in dissecting the electronic architecture of 2-(2-Chloro-4-fluorophenoxy)acetonitrile. These methods allow for a detailed understanding of the molecule's stability, reactivity, and spectroscopic properties.

Examination of Molecular Orbitals and Electronic Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. The energy of the HOMO is an indicator of its electron-donating capability, while the LUMO's energy reflects its electron-accepting ability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key determinant of molecular stability and reactivity; a larger gap generally implies higher stability and lower reactivity.

For molecules structurally related to this compound, theoretical studies have shown that the HOMO is often localized on the phenoxy ring, indicating this region is electron-rich and likely to be the site of initial electron donation in chemical reactions. Conversely, the LUMO tends to be distributed across the acetonitrile (B52724) portion of the molecule. The specific energies and distributions for this compound would be influenced by the electron-withdrawing effects of the chlorine and fluorine substituents on the aromatic ring.

Table 1: Illustrative Calculated Electronic Properties for a Phenoxyacetonitrile (B46853) Derivative

| Parameter | Value (au) | Value (eV) |

| HOMO Energy | -0.258 | -7.021 |

| LUMO Energy | -0.031 | -0.844 |

| HOMO-LUMO Gap | 0.227 | 6.177 |

Note: This data is representative of phenoxyacetonitrile derivatives and serves for illustrative purposes. Precise values for this compound would necessitate specific computational analysis.

Prediction of Reactivity Sites and Electrophilic/Nucleophilic Character

The Molecular Electrostatic Potential (MEP) surface is a valuable tool derived from quantum chemical calculations that visualizes the charge distribution across a molecule. This map helps to predict the most probable sites for electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas susceptible to attack by electrophiles, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack.

In the case of this compound, the MEP would likely reveal negative potential around the nitrogen atom of the nitrile group and the oxygen atom of the ether linkage, marking them as primary sites for interaction with electrophiles. The chlorine and fluorine atoms would also contribute to regions of negative potential. Conversely, the hydrogen atoms on the methylene (B1212753) bridge and the aromatic ring would exhibit positive potential, identifying them as potential sites for nucleophilic interaction.

Computational Modeling for Reaction Mechanism Elucidation

Computational modeling serves as a virtual laboratory for exploring the intricate pathways of chemical reactions. It allows for the characterization of transient species and the energetic landscape of a reaction, providing insights that are often challenging to obtain experimentally.

Transition State Characterization and Energy Barrier Calculations

A key aspect of mechanistic studies is the identification and characterization of transition states—the high-energy intermediates that connect reactants to products. By calculating the potential energy surface of a reaction, computational methods can determine the geometry and energy of these transition states. The energy difference between the reactants and the transition state is the activation energy barrier, a critical factor that governs the reaction rate. For synthetic routes involving this compound, such as its formation via Williamson ether synthesis, these calculations can help to understand the feasibility of the reaction and optimize conditions.

Prediction of Reaction Pathways and Selectivity

When a reaction can proceed through multiple competing pathways to yield different products, computational modeling can predict the most likely outcome. By calculating the activation energies for each potential pathway, the kinetically favored route (the one with the lowest energy barrier) can be identified. This predictive capability is particularly valuable for reactions where regioselectivity or stereoselectivity is a factor, as it can guide synthetic strategies to maximize the yield of the desired product.

Molecular Docking and Ligand Design Studies for Derived Pharmacophores

The chemical structure of this compound can be used as a starting point, or pharmacophore, for the design of new molecules with potential biological activity. Molecular docking is a computational technique that simulates the interaction between a small molecule (ligand) and a macromolecular target, typically a protein.

These studies predict the binding orientation and affinity of a ligand within the active site of a target protein. For derivatives of this compound, molecular docking can elucidate how the molecule fits into a binding pocket and which interactions (e.g., hydrogen bonds, halogen bonds, hydrophobic interactions) are crucial for binding. The chloro, fluoro, and nitrile functionalities can all play significant roles in these interactions. This information is vital for structure-activity relationship (SAR) studies and for the rational design of more potent and selective ligands.

Prediction of Spectroscopic Signatures and Conformational Preferences

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic and conformational landscapes of organic molecules. These theoretical investigations allow for the a priori determination of key structural and electronic features, which are crucial for the identification, characterization, and potential application of novel compounds.

The conformational flexibility of this compound is primarily governed by the rotation around the ether linkage (C-O-C) and the bond connecting the phenoxy group to the aromatic ring. Theoretical calculations can map the potential energy surface by systematically varying the relevant dihedral angles, such as the C-O-C-C and O-C-C-N angles, to identify the most stable, low-energy conformers. The relative energies of these conformers, determined through high-level computations, dictate their population distribution at a given temperature.

Once the stable conformers are identified, their spectroscopic signatures can be predicted with a high degree of accuracy. This includes the simulation of infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Predicted Spectroscopic Data

Theoretical calculations provide valuable predictions for various spectroscopic techniques. For instance, the vibrational frequencies in an IR spectrum can be calculated, which correspond to the stretching, bending, and torsional motions of the atoms. These calculated frequencies help in the assignment of experimentally observed spectral bands to specific molecular vibrations. Similarly, NMR chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, providing a theoretical spectrum that can be compared with experimental data for structural verification. Time-dependent DFT (TD-DFT) is employed to predict electronic transitions, which are observed in UV-Vis spectroscopy, offering insights into the electronic structure and chromophores within the molecule.

Below are hypothetical tables representing the kind of data that would be generated from such computational studies on this compound.

Table 1: Predicted Vibrational Frequencies for the Most Stable Conformer of this compound

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |

| ~3100 | Aromatic C-H Stretch |

| ~2950 | Aliphatic C-H Stretch |

| ~2250 | C≡N Stretch |

| ~1600 | Aromatic C=C Stretch |

| ~1250 | Aryl-O Stretch |

| ~1100 | C-F Stretch |

| ~800 | C-Cl Stretch |

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.8 - 7.5 | - |

| Methylene Protons (-CH₂-) | ~4.8 | - |

| Aromatic Carbons | - | 110 - 160 |

| Methylene Carbon (-CH₂-) | - | ~55 |

| Nitrile Carbon (-CN) | - | ~117 |

Table 3: Predicted UV-Vis Absorption Maxima (λmax) for this compound in Methanol (B129727)

| Predicted λmax (nm) | Electronic Transition |

| ~220 | π → π |

| ~275 | π → π |

Conformational Preferences

Table 4: Calculated Relative Energies and Key Dihedral Angles of Stable Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle 1 (Ar-O-CH₂-CN) (°) | Dihedral Angle 2 (Cl-Ar-O-CH₂) (°) |

| 1 | 0.00 | ~180 | ~0 |

| 2 | 1.25 | ~90 | ~180 |

| 3 | 2.50 | ~-90 | ~0 |

It is important to note that the data presented in these tables are illustrative examples based on typical results from DFT calculations for similar aromatic ether compounds. Specific, experimentally validated computational studies on this compound would be required to provide precise and definitive theoretical data. Such studies would offer a comprehensive understanding of its molecular properties and behavior.

Future Research Directions and Emerging Paradigms for 2 2 Chloro 4 Fluorophenoxy Acetonitrile

Development of Novel and Efficient Synthetic Methodologies

While classical methods for the synthesis of phenoxyacetonitriles exist, future research is expected to focus on developing more efficient, sustainable, and cost-effective synthetic routes to 2-(2-Chloro-4-fluorophenoxy)acetonitrile. Current research trends in organic synthesis point towards several promising areas.

One key direction is the development of cyanide-free synthesis methods to produce the nitrile group. rsc.orgresearchgate.net Traditional methods often rely on highly toxic cyanide salts, posing significant safety and environmental challenges. rsc.org Emerging alternatives, such as the van Leusen reaction using TosMIC (p-toluenesulfonylmethyl isocyanide), offer a safer pathway to nitrile-containing building blocks and could be adapted for the synthesis of the target compound. rsc.org Another approach involves the oxidative dehydrogenation of corresponding primary amines, which uses air as a green oxidant. dtu.dk

Furthermore, advancements in catalytic systems are anticipated to play a crucial role. Research into novel catalysts, such as ruthenium-based catalysts for amine oxidation or palladium-catalyzed cross-coupling reactions, could lead to higher yields and milder reaction conditions. dtu.dkrsc.org The development of methods for the direct preparation of nitriles from carboxylic acids in continuous flow also presents a promising avenue. acs.org

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |

| Cyanide-Free Nitrile Synthesis (e.g., van Leusen Reaction) | Improved safety profile, avoidance of toxic reagents. rsc.orgresearchgate.net | Optimization of reaction conditions for the specific substrate, catalyst development. |

| Oxidative Dehydrogenation of Amines | Use of green oxidants like air, potentially lower cost. dtu.dk | Development of selective and robust catalysts (e.g., RuO₂/Al₂O₃). dtu.dk |

| Catalytic Carboxylic Acid to Nitrile Conversion | Direct conversion, potential for high-temperature/high-pressure flow synthesis. acs.org | Catalyst-free high-pressure/high-temperature methods or development of heterogeneous catalysts. acs.org |

| Palladium-Catalyzed Cross-Coupling | High efficiency and functional group tolerance. rsc.org | Development of more economical and sustainable catalyst systems. rsc.org |

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

The reactivity of this compound is largely unexplored. Future research will likely focus on understanding and exploiting the electronic effects of the chloro and fluoro substituents on the reactivity of the phenoxy ring and the nitrile group.

The nitrile group is a versatile functional handle that can be converted into a variety of other functionalities, including amines, carboxylic acids, amides, and ketones. rsc.orgnih.gov Investigating these transformations for this compound could yield a library of novel derivatives with potential applications in medicinal chemistry and materials science. The nitrile group can also participate in cycloaddition reactions and act as a bioisostere for other functional groups, which is a key strategy in drug design. nih.govresearchgate.net

The presence of halogen atoms (chlorine and fluorine) opens up possibilities for cross-coupling reactions, allowing for the introduction of new substituents on the aromatic ring. Furthermore, the study of halogen bonding interactions involving the nitrile group could reveal new supramolecular assembly patterns. rsc.org Recent studies on related halogenated nitriles have shown that the nitrile group can influence halogen bonding, which has implications for crystal engineering and materials design. rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of modern technologies like flow chemistry and automated synthesis is a significant paradigm shift in chemical manufacturing. wikipedia.org These technologies offer enhanced safety, efficiency, scalability, and reproducibility compared to traditional batch processes. wikipedia.orghelgroup.com

The synthesis of nitriles, in particular, can benefit from flow chemistry, which allows for the safe handling of hazardous reagents and the precise control of reaction parameters. rsc.orgresearchgate.net Continuous flow processes for nitrile synthesis have been developed that are fast and scalable. rsc.orgresearchgate.net Applying these flow methodologies to the production of this compound could lead to a more efficient and safer manufacturing process. rsc.orgresearchgate.net

Automated synthesis platforms, which use robotic systems to perform chemical reactions, can accelerate the discovery and optimization of new synthetic routes and the generation of compound libraries for screening. wikipedia.orghelgroup.comyoutube.com The use of cartridge-based automated synthesizers simplifies the process, making it accessible to a broader range of researchers. youtube.com Such platforms could be employed to rapidly explore the chemical space around this compound by systematically varying substituents and reaction conditions.

Table 2: Potential Benefits of Integrating Modern Technologies

| Technology | Application to this compound | Expected Outcomes |

| Flow Chemistry | Synthesis of the compound and its derivatives. | Improved safety, higher throughput, better process control, and easier scalability. rsc.orgresearchgate.net |

| Automated Synthesis | High-throughput screening of reaction conditions and synthesis of derivative libraries. | Accelerated discovery of optimal synthetic routes and novel compounds with desired properties. helgroup.comyoutube.com |

Potential Applications Beyond Traditional Medicinal Chemistry (e.g., Agrochemicals, Materials Science)

While phenoxyacetonitrile (B46853) derivatives have been explored in medicinal chemistry, future research should investigate the potential of this compound in other fields like agrochemicals and materials science.

In the agrochemical sector, fluorinated and chlorinated organic compounds are known to exhibit potent biological activities. researchgate.netmdpi.com The phenoxypyridine scaffold, structurally related to the phenoxy part of the target molecule, is present in many commercial pesticides. mdpi.com Research has shown that the introduction of halogen atoms can enhance the efficacy of agrochemicals. nih.gov Therefore, this compound and its derivatives could be investigated as potential herbicides, fungicides, or insecticides. nih.govnih.gov

In materials science , the presence of fluorine can impart unique properties to organic materials, such as high thermal stability, chemical resistance, and specific electronic characteristics. mdpi.comnih.gov Fluorinated aromatic ethers are precursors to high-performance polymers. researchgate.net The nitrile group can also contribute to the material's properties through its polarity and ability to form specific intermolecular interactions. rsc.org Consequently, this compound could serve as a monomer or a building block for the synthesis of novel polymers, liquid crystals, or other functional materials with tailored properties.

Multidisciplinary Research Prospects and Collaborative Opportunities

The diverse potential of this compound necessitates a multidisciplinary research approach. Collaborative efforts between synthetic chemists, computational chemists, biologists, materials scientists, and chemical engineers will be crucial to fully explore its potential.

Collaborations could focus on:

Computational modeling to predict the reactivity, biological activity, and material properties of the compound and its derivatives.

High-throughput biological screening to identify potential pharmaceutical or agrochemical applications.

Polymer synthesis and characterization to develop new materials with advanced properties.

Process development and scale-up to translate laboratory-scale syntheses into industrial production.

International collaborations and participation in research networks focused on organofluorine chemistry could provide access to specialized expertise and infrastructure, further accelerating research in this area. mdpi.comuni-muenster.de

Q & A

Q. What are the recommended synthetic routes for 2-(2-Chloro-4-fluorophenoxy)acetonitrile, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution using 2-chloro-4-fluorophenol and chloroacetonitrile in the presence of a weak base like K₂CO₃. A typical procedure involves dissolving 2-chloro-4-fluorophenol (15.0 mmol) in acetonitrile, adding K₂CO₃ (1.5–2.0 equivalents), and stirring at room temperature for 24 hours. The base is removed via filtration, and the solvent is evaporated under reduced pressure. Yield optimization (e.g., 86% in one protocol) depends on stoichiometric ratios, solvent choice, and reaction time . Monitoring via TLC (e.g., 4:1 hexane:EtOAc) ensures reaction completion.

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : ¹H-NMR (CDCl₃) reveals characteristic peaks: aromatic protons (δ 7.13–6.85 ppm), nitrile group absence (no direct proton signal), and methine/methylene groups (δ 4.77–1.68 ppm) .

- FTIR : Confirm nitrile (C≡N stretch ~2250 cm⁻¹) and aryl ether (C-O-C ~1250 cm⁻¹) functional groups .

- Single-Crystal XRD : Resolves molecular geometry and confirms substituent positions .

- GC-MS : Validates purity and molecular ion (m/z ~169.59) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact the bioactivity of phenoxyacetonitrile derivatives?

Methodological Answer: Comparative SAR studies show that halogen positioning (e.g., 2-Cl vs. 4-F) influences electronic effects and steric hindrance, altering binding affinities. For example:

- Antimicrobial Activity : Derivatives like N-[3,4-(methylenedioxy)benzyl]-2-(2-chloro-4-fluorophenoxy)propanamide exhibit enhanced inhibition against Pseudomonas due to increased lipophilicity from the chloro-fluorophenoxy group .

- Antiviral Potential : Analogues with electron-withdrawing groups (e.g., -Cl, -F) show improved docking scores with SARS-CoV-2 proteases, likely via hydrophobic and halogen-bonding interactions .

Optimization involves systematic substitution and in silico screening (e.g., molecular docking with AutoDock Vina) .

Q. How can contradictory data on reaction yields (e.g., 63% vs. 24% in similar protocols) be resolved?

Methodological Answer: Yield discrepancies often arise from:

- Base Strength : Stronger bases (e.g., NaH) may induce side reactions (e.g., hydrolysis of nitrile), reducing yields compared to milder bases like K₂CO₃ .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may improve solubility but increase byproduct formation. Acetonitrile balances reactivity and stability .

- Purification Methods : Column chromatography (e.g., silica gel, 1:1 hexane:EtOAc) vs. recrystallization can affect recovery rates. Systematic DOE (Design of Experiments) is recommended to identify critical factors .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

Methodological Answer: Crystallization difficulties stem from:

- Low Melting Point (67–69°C) : Requires slow cooling in high-boiling solvents (e.g., toluene) to form stable crystals .

- Polymorphism : Screening solvents (e.g., EtOH, acetone) under varying temperatures can isolate preferred polymorphs.

- Hygroscopicity : Storage under inert atmosphere (N₂/Ar) prevents moisture absorption, which disrupts crystal lattice formation .

Key Recommendations for Researchers

- Synthesis : Prioritize K₂CO₃ in acetonitrile for higher yields and fewer side reactions.

- Characterization : Combine NMR and XRD for unambiguous structural confirmation.

- SAR Studies : Explore halogen substitution at ortho and para positions to modulate electronic and steric effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.